
2-(4-Bromo-benzyl)-pyrrolidine hydrochloride
Vue d'ensemble
Description
Bromobenzyl is a benzyl group (C6H5CH2) with a bromine atom attached. Pyrrolidine is a cyclic amine with the formula (CH2)4NH. The hydrochloride indicates that a hydrogen chloride (HCl) is added to the compound .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromo-benzyl)-pyrrolidine hydrochloride” are not available, bromobenzyl compounds can be synthesized from benzyl alcohol and hydrochloric acid . Pyrrolidine can be synthesized from 1,4-dichlorobutane and ammonia .Chemical Reactions Analysis
Benzyl compounds are known to be reactive, particularly in substitution reactions . Pyrrolidine, being a secondary amine, can undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromo-benzyl)-pyrrolidine hydrochloride” would depend on the specific arrangement of its components. Bromobenzyl compounds are typically colorless liquids .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride and its derivatives are pivotal in synthetic chemistry, serving as intermediates for a variety of organic reactions and compounds. For example, the compound has been utilized in the synthesis of coumarin derivatives, demonstrating its utility in creating molecules with potential antimicrobial activities (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, it plays a crucial role in the synthesis of proline-based carbamates, which are investigated for their cholinesterase inhibitory properties, indicating their potential in treating neurodegenerative diseases (Pizova et al., 2017).
Pharmacological Investigations A benzyl pyrrolidine derivative, identified as streptopyrrolidine, was isolated from a marine Streptomyces sp. and showed significant anti-angiogenesis activity, demonstrating the potential of derivatives of 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride in contributing to cancer treatment strategies (Shin et al., 2008).
Material Science Applications In the realm of materials science, derivatives of 2-(4-Bromo-benzyl)-pyrrolidine hydrochloride have been applied in the synthesis of novel polyimides derived from specific dianhydride monomers and aromatic diamines, highlighting their importance in the development of new polymers with potentially unique properties (Wang et al., 2006).
Catalysis and Chemical Transformations The compound and its related structures have been engaged in catalysis and chemical transformation studies, exemplified by research into tetrahydropyridinium bromide as a synthon for functionalized pyrrolidines, which underscores the versatility of these bromo-benzyl pyrrolidine derivatives in facilitating a range of chemical syntheses (Guideri, Noschese, & Ponticelli, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREUQHVKXYNSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-benzyl)-pyrrolidine hydrochloride | |
CAS RN |
1187927-02-1 | |
| Record name | 2-[(4-bromophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




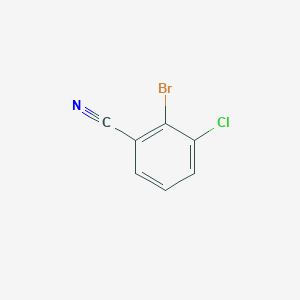



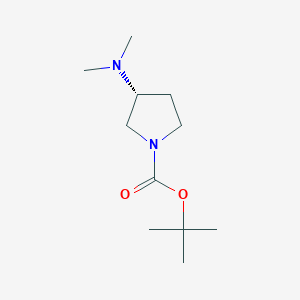

![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)
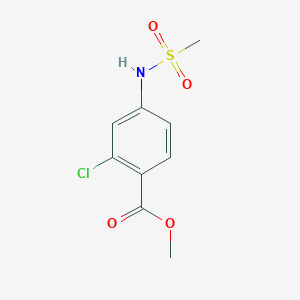
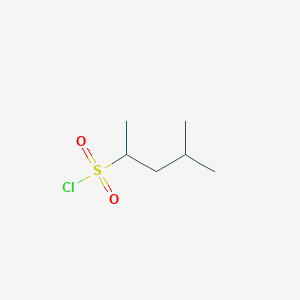
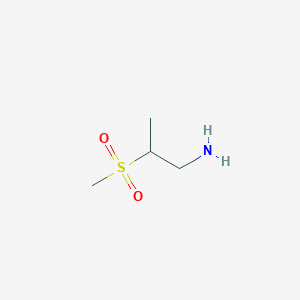


![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)